1-(2,2-Difluoroethoxy)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethoxy)-3-nitrobenzene is an organic compound characterized by the presence of a difluoroethoxy group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethoxy)-3-nitrobenzene typically involves the reaction of 3-nitrophenol with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the difluoroethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(2,2-Difluoroethoxy)-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized aromatic compounds, such as quinones.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-3-nitrobenzene depends on its chemical structure and the specific context in which it is used. The nitro group can participate in redox reactions, while the difluoroethoxy group can influence the compound’s lipophilicity and interaction with biological membranes. The compound may target specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethoxy)-2-nitrobenzene: Similar structure but with the nitro group in a different position.
2-(2,2-Difluoroethoxy)-1,1-difluoroethane: Contains a difluoroethoxy group but lacks the aromatic ring and nitro group.
2,2-Difluoro-1-iodoethenyl tosylate: Contains a difluoroethoxy group but with different functional groups and reactivity.
Uniqueness
1-(2,2-Difluoroethoxy)-3-nitrobenzene is unique due to the combination of the difluoroethoxy and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications and potential modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C8H7F2NO3 |
---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
1-(2,2-difluoroethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)5-14-7-3-1-2-6(4-7)11(12)13/h1-4,8H,5H2 |
InChI Key |
BPPKMACCKQKGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.